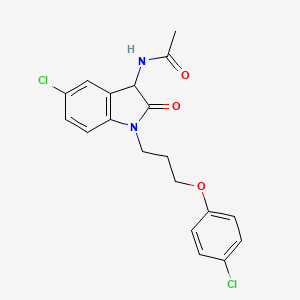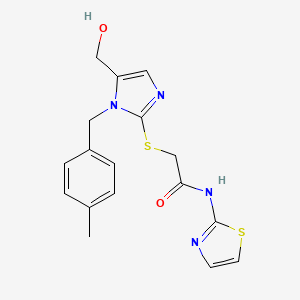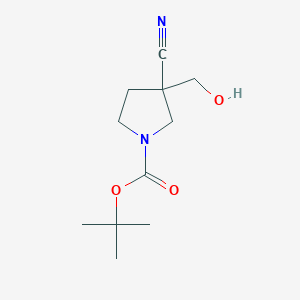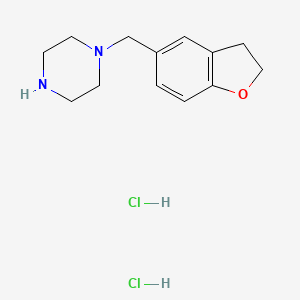
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide, commonly known as Compound A, is a potent and selective antagonist of the nuclear receptor RORγt. RORγt is a transcription factor that plays a critical role in the development and function of Th17 cells, which are important for the immune response to pathogens and in the pathogenesis of autoimmune diseases. Compound A has been shown to inhibit the differentiation of Th17 cells and reduce inflammation in preclinical models of autoimmune diseases, making it a promising therapeutic candidate.
作用机制
Compound A is a selective antagonist of RORγt, which is a transcription factor that plays a critical role in the differentiation of Th17 cells. By inhibiting the activity of RORγt, Compound A prevents the differentiation of Th17 cells and reduces inflammation.
Biochemical and Physiological Effects
Compound A has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on Th17 cells, Compound A has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-17A and IL-23, and to increase the expression of anti-inflammatory cytokines, such as IL-10. Compound A has also been shown to reduce the infiltration of immune cells into inflamed tissues and to promote the survival of regulatory T cells.
实验室实验的优点和局限性
Compound A has several advantages for use in lab experiments. It is a potent and selective antagonist of RORγt, which makes it a valuable tool for studying the role of Th17 cells in autoimmune diseases. Compound A is also relatively easy to synthesize and has good pharmacokinetic properties. However, there are some limitations to the use of Compound A in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
未来方向
There are several potential future directions for research on Compound A. One area of interest is the development of more potent and selective RORγt antagonists. Another area of interest is the identification of biomarkers that can predict response to RORγt antagonists, which could help to identify patients who are most likely to benefit from these drugs. Finally, there is interest in exploring the potential use of RORγt antagonists in combination with other therapies, such as biologics or small molecule inhibitors, to enhance their efficacy.
合成方法
The synthesis of Compound A involves several steps, including the preparation of 5-chloroindoline-2,3-dione, which is then reacted with 3-(4-chlorophenoxy)propylamine to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield Compound A. The synthesis of Compound A has been described in detail in a number of publications.
科学研究应用
Compound A has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. In these models, Compound A has been shown to reduce inflammation and disease severity by inhibiting the differentiation of Th17 cells. Compound A has also been shown to have potential therapeutic applications in other diseases, including cancer and metabolic disorders.
属性
IUPAC Name |
N-[5-chloro-1-[3-(4-chlorophenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)22-18-16-11-14(21)5-8-17(16)23(19(18)25)9-2-10-26-15-6-3-13(20)4-7-15/h3-8,11,18H,2,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJQYRYNBVDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)
![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)




![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)